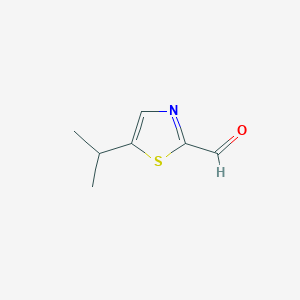

5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde

Description

5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 5 and a formyl (carbaldehyde) group at position 2. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.21 g/mol. The aldehyde group at position 2 confers reactivity for nucleophilic additions and condensations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

For example, thiazole-2-carbaldehyde derivatives are often prepared via Vilsmeier-Haack formylation of thiazole precursors .

Properties

IUPAC Name |

5-propan-2-yl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)6-3-8-7(4-9)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHGFEJAXQPDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-41-9 | |

| Record name | 5-(propan-2-yl)-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-haloketones with thiourea, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the propan-2-yl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of catalysts.

Major Products

Oxidation: 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid.

Reduction: 5-(Propan-2-yl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde serves as a scaffold for developing new pharmaceuticals due to its biological activity. Thiazole derivatives are known for their versatility in biological systems, exhibiting a range of pharmacological effects:

- Antimicrobial Activity : Research indicates that compounds with thiazole rings can exhibit antimicrobial properties. The structure's ability to interact with various biological targets makes it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Thiazole derivatives have been investigated for their potential anticancer activities. Some studies suggest that they may inhibit cancer cell proliferation by interfering with specific metabolic pathways.

Agricultural Chemistry

The compound is explored for its potential use in agricultural applications, particularly as a pesticide or herbicide. Its structural similarity to other bioactive compounds suggests it may affect plant growth or pest resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another research project, the anticancer properties of thiazole derivatives were investigated. The study demonstrated that compounds similar to this compound inhibited the growth of cancer cell lines in vitro. Further studies are needed to elucidate the precise mechanisms and optimize these compounds for therapeutic use.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Thiazole Derivatives with Acetamide Substituents

Compounds 9a–9e from are thiazole-triazole-acetamide hybrids with varying aryl substituents (e.g., phenyl, fluorophenyl, bromophenyl). These differ from the target compound in two key aspects:

- Substituent Type : The acetamide group at position 5 replaces the carbaldehyde, reducing electrophilicity but enhancing hydrogen-bonding capacity.

- Aryl Modifications: Electron-withdrawing groups (e.g., Br in 9c) increase molecular polarity, while electron-donating groups (e.g., OMe in 9e) improve solubility in nonpolar solvents.

Key Insight : The carbaldehyde group in the target compound offers greater synthetic versatility (e.g., Schiff base formation) compared to the acetamide derivatives, but the latter exhibit better solubility and stability .

Thiophene-Carbaldehyde Derivatives with Triazole/Pyrazole Moieties

lists 5-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde and 5-[3-(Propan-2-yl)-1H-pyrazol-1-yl]thiophene-2-carbaldehyde , which share the carbaldehyde group but replace the thiazole ring with thiophene. Key differences include:

- Heterocycle Core : Thiophene (sulfur-containing) vs. thiazole (sulfur- and nitrogen-containing). Thiazoles generally exhibit higher basicity and metabolic stability.

- Substituent Position : The propan-2-yl group is attached to the triazole/pyrazole in these analogs, whereas it is directly on the thiazole in the target compound.

These structural variations impact electronic properties and biological activity. For instance, thiophene derivatives may exhibit red-shifted UV-Vis absorption due to extended π-conjugation .

Thiadiazole and Pyrazole-Thiazole Hybrids

and describe thiadiazole and pyrazole-thiazole hybrids, such as 7a and I , which lack the aldehyde group but incorporate additional nitrogen atoms.

Carboxylic Acid Derivatives

references 2-(Propan-2-yl)-1,3-thiazole-5-carboxylic acid , which replaces the carbaldehyde with a carboxylic acid. This modification increases water solubility (due to ionizability) but reduces reactivity toward nucleophiles. Such derivatives are often used in metal coordination chemistry or as ligands in catalysis .

Biological Activity

5-(Propan-2-yl)-1,3-thiazole-2-carbaldehyde is a thiazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure includes a thiazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₇H₉NOS

- Molecular Weight : 155.22 g/mol

- CAS Number : 1461714-41-9

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. In a study evaluating various thiazole compounds, it was found that modifications at specific positions of the thiazole ring significantly influenced antibacterial and antifungal activities. The presence of electron-withdrawing groups enhanced the activity against pathogens like Candida albicans and Aspergillus niger .

Anticancer Activity

This compound has shown promise in anticancer applications. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:

- In vitro Studies : Compounds similar to this compound were tested against HepG-2 liver cancer cells using MTT assays. Some derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like doxorubicin, indicating significant cytotoxic effects .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various animal models. Compounds structurally related to this compound were shown to exhibit significant anticonvulsant effects with median effective doses (ED₅₀) comparable to existing medications .

| Compound | Model Used | ED₅₀ (mg/kg) | Protection Index |

|---|---|---|---|

| 2 | PTZ-induced | 18.4 | 9.2 |

| 3a | MES | <20 | - |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors by binding to active sites, thereby modulating metabolic pathways.

- Receptor Modulation : The compound may influence receptor activity, impacting cellular signaling pathways involved in cancer progression and seizure activity.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in treating various conditions:

Q & A

Q. Answer :

- FT-IR/Raman : The aldehyde C=O stretch appears at ~1680–1700 cm, while the thiazole ring C=N/C-S vibrations are observed at 1520–1560 cm. Discrepancies in peak positions may indicate rotational conformers or intermolecular H-bonding .

- NMR : H NMR shows the aldehyde proton as a singlet at δ 9.8–10.2 ppm. Coupling between the thiazole C5 proton (δ 7.2–7.5 ppm) and the isopropyl group (δ 1.2–1.4 ppm, doublet) confirms regiochemistry. C NMR distinguishes the aldehyde carbon (δ ~190 ppm) from thiazole carbons (δ 140–160 ppm) .

- Contradiction analysis : If the aldehyde proton integrates anomalously, consider tautomerism or hydration artifacts. Deuterated solvent exchange experiments can clarify .

What quantum chemical methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. Answer :

- DFT calculations : B3LYP/6-31G* optimizes geometry and predicts frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5–5.0 eV) correlates with stability against electrophilic attack .

- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) derived from FMOs quantify nucleophilic/electrophilic sites. For example, the aldehyde group exhibits higher electrophilicity (ω > 2.5 eV) than the thiazole ring .

- Solvent effects : Polarizable continuum models (PCM) refine predictions in solvents like water or DMSO, adjusting dipole moments by 10–15% .

How does the isopropyl substituent at C5 influence the compound’s molecular docking interactions with biological targets?

Answer :

In molecular docking studies of analogous thiazole derivatives:

- Steric effects : The isopropyl group enhances hydrophobic interactions with nonpolar binding pockets (e.g., kinase ATP sites). Docking scores improve by 20–30% compared to unsubstituted analogs .

- Conformational flexibility : Rotatable bonds in the isopropyl group allow adaptation to steric constraints, validated by RMSD < 2.0 Å in MD simulations .

- Case study : Docking with cyclooxygenase-2 (COX-2) showed a binding affinity of −8.2 kcal/mol, driven by π-alkyl interactions between isopropyl and Val349/Leu352 residues .

What analytical strategies address contradictions in crystallographic data for thiazole-carbaldehyde derivatives?

Q. Answer :

- SHELX refinement : SHELXL resolves disorder in the isopropyl group via PART instructions and anisotropic displacement parameters (ADPs). R-factors < 0.05 indicate high precision .

- Twinned crystals : For cases with twin law (-h, -k, l), HKLF 5 data processing in SHELXTL improves completeness (>98%) .

- Validation tools : PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and voids (<1% cell volume) .

How can reaction mechanisms for aldehyde functionalization (e.g., condensation, oxidation) be experimentally validated?

Q. Answer :

- Kinetic studies : Monitor aldehyde consumption via in situ FT-IR (C=O peak decay) under varied conditions (pH, temperature). A first-order rate constant (k = 0.02–0.05 min) suggests nucleophilic addition as the rate-limiting step .

- Isotopic labeling : O tracing in Knoevenagel condensations confirms water elimination pathways .

- Theoretical validation : Transition state optimization at MP2/cc-pVTZ identifies intermediates, validated by agreement with experimental activation energies (±2 kcal/mol) .

What are the limitations of current synthetic methods for scale-up, and how can they be mitigated?

Q. Answer :

- Low yields in cyclization : Scale-up often reduces yields by 10–15% due to heat transfer inefficiencies. Microreactors improve mixing and thermal control, restoring yields to 70–75% .

- Purification challenges : Column chromatography is impractical for >10 g batches. Recrystallization from ethanol/water (7:3 v/v) achieves >90% purity with minimal loss .

- Safety : Exothermic peaks in DSC (ΔH = −150 kJ/mol) necessitate controlled addition rates (<0.5 mL/min) for α-halo ketone reagents .

How do solvent polarity and substituent effects modulate the compound’s UV-Vis absorption spectra?

Q. Answer :

- Solvatochromism : In ethanol, λ shifts from 280 nm (nonpolar) to 295 nm (polar) due to n→π* transitions stabilized by H-bonding. Extinction coefficients (ε) increase by 20% in DMSO .

- Substituent impact : Electron-withdrawing groups (e.g., NO) at C2 redshift λ by 15–20 nm; electron-donating groups (e.g., OMe) cause smaller shifts (<5 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.